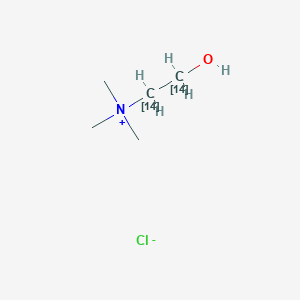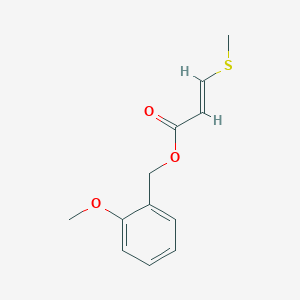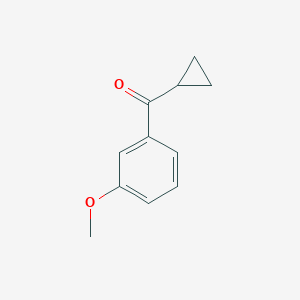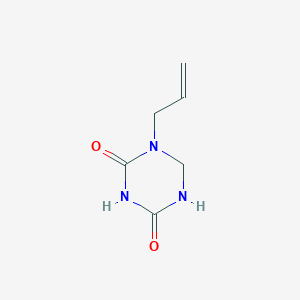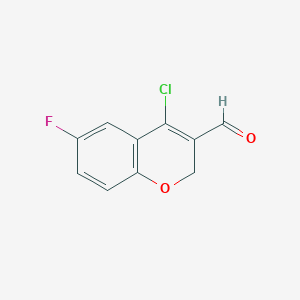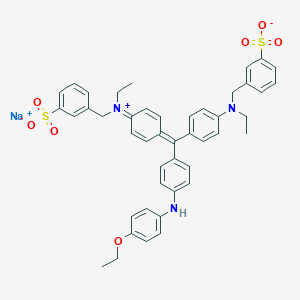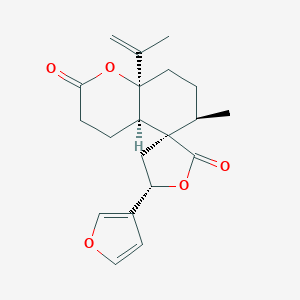
Cinnamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamycin is recognized for its specific binding to phosphatidylethanolamine (PE) and has applications in monitoring the transbilayer movement of PE in biological membranes during cell division and apoptosis. This binding is one of the rare instances where a small peptide specifically interacts with a particular lipid (Machaidze, Ziegler, & Seelig, 2002).
Synthesis Analysis
The biosynthesis of Cinnamycin involves post-translational modifications, including the formation of lanthionine (Lan) and methyllanthionine (MeLan). These modifications are essential for its interaction with phosphatidylethanolamine (Ökesli, Cooper, Fogle, & van der Donk, 2011).
Molecular Structure Analysis
The three-dimensional structure of Cinnamycin, when complexed with lysophosphatidylethanolamine, forms a cylindrical shape with a hydrophobic pocket that tightly binds to the ligand's head group. This structure is crucial for its strict specificity in ligand binding (Hosoda, Ohya, Kohno, Maeda, Endo, & Wakamatsu, 1996).
Chemical Reactions and Properties
Cinnamycin binds to PE-containing membranes and induces transbilayer lipid movement. This interaction leads to membrane reorganization, potentially contributing to its biological activity (Makino, Baba, Fujimoto, Iwamoto, Yano, Terada, Ohno, Sato, Ohta, Umeda, Matsuzaki, & Kobayashi, 2003).
Physical Properties Analysis
Studies on Cinnamycin have focused on its interaction with lipids rather than its isolated physical properties. Its binding to PE and the resulting effects on membrane dynamics are key aspects of its physical properties.
Chemical Properties Analysis
The chemical properties of Cinnamycin, such as its binding affinity and the thermodynamic parameters of its interaction with PE, have been extensively studied. These properties vary based on the environmental conditions and the lipid composition of the membranes (Machaidze & Seelig, 2003).
科学的研究の応用
Application in Biochemistry and Molecular Biology
- Summary of the application : Cinnamycin is known to promote cell binding and toxicity by inducing transbilayer lipid movement . It’s a unique toxin in that its receptor, phosphatidylethanolamine (PE), resides in the inner layer of the plasma membrane .
- Methods of application or experimental procedures : The study showed that Cinnamycin induced transbilayer phospholipid movement in target cells that leads to the exposure of inner leaflet PE to the toxin . Model membrane studies revealed that Cinnamycin induced transbilayer lipid movement in a PE concentration-dependent manner .
- Results or outcomes : The re-orientation of phospholipids was accompanied by an increase in the incidence of -sheet structure in Cinnamycin . When the surface concentration of PE was high, Cinnamycin induced membrane re-organization such as membrane fusion and the alteration of membrane gross morphology .
Application in Antibacterial Research
- Summary of the application : Cinnamycin is a tetracyclic antibacterial peptide produced by Streptomyces cinnamoneus . It belongs to the class of molecules known as lantibiotics which belongs to ribosomally synthesized post-translationally modified peptides .
- Methods of application or experimental procedures : The unique receptor for Cinnamycin is phosphatidylethanolamine (PE) lipids which is a major compound present in many bacterial cell membranes . These compounds are all derived from 19-aa propeptides and have one Lan, two MeLan and an unusual lysinoalanine bridge between Lys-19 and Ser-6 and an erythro-3-hydroxy-L-aspartic acid at position 15 which mediates the interaction between Cinnamycin and its biological target phosphatidylethanolamine .
- Results or outcomes : This interaction is important for their antimicrobial activity .
将来の方向性
Antimicrobial peptides like Cinnamycin have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . Future research directions may include developing novel AMP structures, including hybrids, antimicrobial dendrimers and polypeptides, peptidomimetics, and AMP–drug conjugates .
特性
IUPAC Name |
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-,66-,67+,68+,69-,70+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWKBINWOWJNZ-OURZNGJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@@H]4C(=O)N[C@@H](CS1)C(=O)N[C@@H](CNCCCC[C@H](NC(=O)[C@@H]([C@@H](SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)[C@H](C(=O)O)O)CC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H125N25O25S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2041.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid | |
CAS RN |
110655-58-8 |
Source


|
| Record name | CINNAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM32RAQ8SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

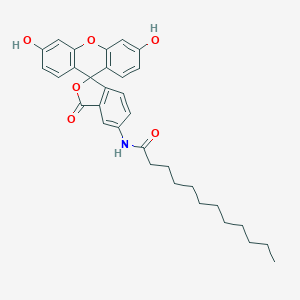
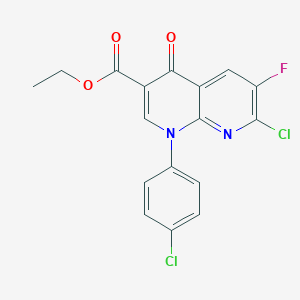
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
